Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Tylosin
CAS No.: 1401-69-0
Cat. No.: VC0002811
Molecular Formula: C46H77NO17
Molecular Weight: 916.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1401-69-0 |
---|---|
Molecular Formula | C46H77NO17 |
Molecular Weight | 916.1 g/mol |
IUPAC Name | 2-[(4R,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(3R,5S)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
Standard InChI | InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27?,28+,29-,30-,32-,33-,35+,36?,37-,38-,39-,40-,41?,42+,43+,44?,45-,46?/m1/s1 |
Standard InChI Key | WBPYTXDJUQJLPQ-ZAXAODHASA-N |
Isomeric SMILES | CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H](C([C@@H](C(O2)C)O[C@H]3CC([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@H](C([C@@H]([C@H](O4)C)O)OC)OC |
SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Canonical SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Appearance | Almost white or slightly yellow powder |
Colorform | Crystals from water |
Melting Point | 128-132 °C |
Chemical Structure and Properties
Tylosin is a 16-membered macrolide lactone with four glycosidic substituents: a mycaminose, a mycarose, a desosamine, and a tylosinolide moiety. Its molecular formula is C₄₆H₇₇NO₁₇ (molecular weight: 916.1 g/mol) . The compound exists as a mixture of four components:
Property | Value/Description | Source |
---|---|---|
Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL | |
pKa | 7.73 (water, 25°C) | |
Stability | Stable at pH 4–9; degrades below pH 4 (forms Tylosin B) | |
Melting Point | 135–137°C |
Tylosin B (desmycosin) forms under acidic conditions and lacks antibacterial activity . Photodegradation produces isotylosin A, while neutral/alkaline conditions yield tylosin aldol (TAD) .
Mechanism of Action
Tylosin binds reversibly to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis by blocking peptidyl transferase activity . This interaction is critical for its bacteriostatic effect, particularly against intracellular pathogens like Mycoplasma .
Parameter | Description | Source |
---|---|---|
Target | 50S ribosomal subunit (L27 protein) | |
Activity | Time-dependent (AUC/MIC > 25–30) | |
Resistance | Erm genes (macrolide-lincosamide-streptogramin B resistance) |
Antimicrobial Spectrum and Resistance
Spectrum of Activity
Tylosin exhibits potent activity against Gram-positive bacteria and Mycoplasma, with limited efficacy against Gram-negative organisms .
Pathogen | MIC Range (μg/mL) | Source |
---|---|---|
Mycoplasma bovis | 0.06–4 | |
Staphylococcus aureus | 0.5–>128 | |
Campylobacter coli | Active (specific MIC not reported) | |
E. coli | >64 (resistant) |
Resistance Mechanisms
-
Erm-mediated methylation: Confers resistance to macrolides via ribosomal modification .
-
Tet genes: Tetracycline resistance genes (e.g., tet(M), tet(L)) are linked to reduced susceptibility .
-
Horizontal gene transfer: Enterococci carrying erm genes dominate in tylosin-fed cattle .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Parameters
Species | Route | Cmax (μg/mL) | AUC (μg·h/mL) | t₁/₂ (h) | Bioavailability (%) | Source |
---|---|---|---|---|---|---|
Chicken | IV | – | – | – | – | |
Turkey | IV | 10 mg/kg | 2.61–7.15 | 1.03–2.96 | – | |
Turkey | Oral | 50 mg/kg | – | – | 5.76–21.59 |
Key findings:
-
Age-dependent clearance: Turkey clearance decreases from 3.81 to 1.42 L/h/kg as body weight increases from 1.4 to 14.7 kg .
-
Tissue distribution: Lung concentrations exceed plasma in Mycoplasma-infected chickens, enhancing intracellular efficacy .
PK-PD Modeling
For Mycoplasma gallisepticum, optimal efficacy requires AUC/MIC > 25–30. Simulations suggest a 45.88 mg/kg dose every 24 hours for 3 days achieves bacterial clearance .
Clinical Applications and Challenges
Veterinary Uses
Application | Species | Dose/Regimen | Source |
---|---|---|---|
Bacterial treatment | Cattle, Pigs | 11 ppm in feed (liver abscess prevention) | |
Growth promotion | Poultry | Subtherapeutic doses | |
Colitis | Companion animals | Oral formulations |
Efficacy and Limitations
-
Liver abscess control: Reducing tylosin duration (e.g., first 78 days vs. continuous) increases severe abscess prevalence (P < 0.05) .
-
Resistance selection: Prolonged use elevates macrolide-resistant Enterococcus in cattle, posing zoonotic risks .
Research Advances and Critical Gaps
Emerging Insights
Unresolved Questions
-
Resistance dynamics: Longitudinal studies on tet gene spread in cattle.
-
Optimal dosing: PK-PD models for diverse livestock species.
-
Ecotoxicology: Impact of Tylosin B on aquatic organisms.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume